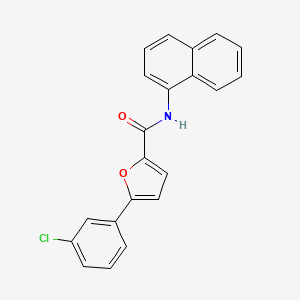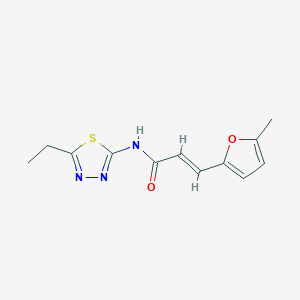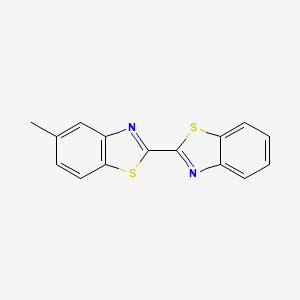![molecular formula C21H23N5O2 B5862267 N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)
N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is 377.18517499 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been utilized as a key starting material for the synthesis of novel heterocyclic compounds with potential antimicrobial activities. These synthesized compounds, including pyridazinones and thiazoles derivatives, have been studied for their effectiveness against various microbial strains .
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. This is crucial as antioxidants play a vital role in protecting against radical-mediated toxicity and are effective in preventing and treating complex diseases such as atherosclerosis, diabetes, cancer, and Alzheimer’s disease .
Anti-Inflammatory and Analgesic Effects
The compound’s derivatives, particularly pyridazinones, have been characterized to possess analgesic and anti-inflammatory activities. Modifications in the heterocyclic ring substitutions and the presence of an acetamide side chain have been shown to improve these activities .
Antiulcer and Cytoprotective Effects
Derivatives of the compound have shown promising results in pharmacological indications, including antiulcer and cytoprotective properties. This suggests a potential for developing treatments that protect against gastric ulcers and related conditions .
Enzyme Inhibition
The compound has been associated with inhibitory activity against enzymes such as kynurenine-3-hydroxylase and human cytomegalovirus protease. This points to its potential application in the treatment of diseases where these enzymes play a role .
Antitumor Activity
Some derivatives of the compound have exhibited antiproliferative activity against human cervix carcinoma cells (HeLa cells). This suggests a potential use in cancer research, particularly in the development of antitumor agents .
Antibiotic Properties
Naturally occurring acylacrylic acids, which are structurally related to this compound, have shown notable antibiotic activity. This opens up possibilities for the compound to be used as a starting material in the synthesis of new antibiotics .
Synthesis of Heterocyclic Compounds
The compound serves as a polyelectrophilic reagent in the synthesis of various heterocyclic compounds. This is significant for medicinal chemistry, as many drugs are heterocyclic compounds .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins such as akt1 , a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
Compounds that target akt1 typically inhibit its activity, preventing it from phosphorylating downstream targets and thus disrupting the signaling pathways it is involved in .
Biochemical Pathways
Given the potential target of akt1, it can be inferred that the compound may affect pathways such as the pi3k/akt signaling pathway, which is involved in cellular processes like cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Result of Action
Inhibition of akt1 can lead to a decrease in cell proliferation and an increase in apoptosis, potentially making this compound of interest in the treatment of diseases characterized by overactive akt1 signaling, such as certain types of cancer .
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-13(2)16-5-11-19(12-6-16)26-14(3)20(24-25-26)21(28)23-18-9-7-17(8-10-18)22-15(4)27/h5-13H,1-4H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQRPHKFOZFMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5862196.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5862211.png)




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)

![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)


![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)
![2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)